4-Bromo-2-chloro-6-methylaniline is an aromatic amine compound with the molecular formula C₇H₇BrClN and a molecular weight of approximately 220.50 g/mol. It is characterized by the presence of a bromine atom at the para position, a chlorine atom at the meta position, and a methyl group at the ortho position relative to the amino group on the benzene ring. This compound typically appears as a crystalline powder, with a melting point ranging from 37 to 42 °C .
The compound is known for its reactivity due to the presence of halogen substituents, which can influence its behavior in various
These reactions are significant in synthetic organic chemistry for developing more complex molecules .
Several methods have been developed for synthesizing 4-Bromo-2-chloro-6-methylaniline:
These methods emphasize efficiency and sustainability in chemical synthesis, aligning with modern green chemistry principles .
4-Bromo-2-chloro-6-methylaniline finds applications in several fields:
The versatility of this compound makes it valuable for research and industrial applications .
Several compounds share structural similarities with 4-Bromo-2-chloro-6-methylaniline. Here are some notable examples:
Compound Name | Structure | CAS Number | Unique Features |
---|---|---|---|
2-Chloroaniline | C₆H₆ClN | 95-51-2 | Simple structure; widely used in dye synthesis |
4-Chloroaniline | C₆H₄ClN | 106-47-8 | Similar reactivity but lacks bromine substitution |
3-Bromoaniline | C₆H₆BrN | 591-64-0 | Bromine at a different position affects reactivity |
2-Amino-6-bromobenzothiazole | C₇H₈BrN₂S | 15864-32-1 | Contains sulfur; different biological properties |
The uniqueness of 4-Bromo-2-chloro-6-methylaniline lies in its specific combination of halogen and methyl substitutions, which significantly influences its chemical reactivity and potential applications compared to other similar compounds .
Irritant;Health Hazard